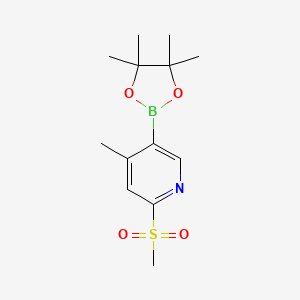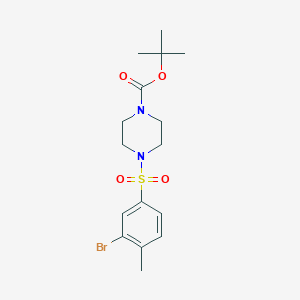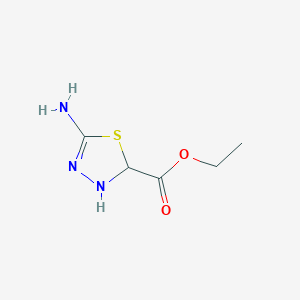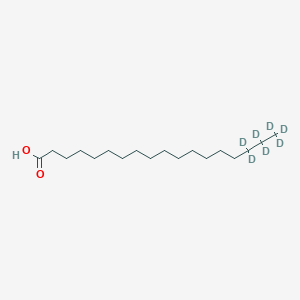
1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene
Vue d'ensemble
Description
1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene, also known as DCDTFMB, is a halogenated hydrocarbon with a wide range of applications in the scientific community. It is used in a variety of research applications, including synthesis, reaction kinetics, and biochemical and physiological studies. DCDTFMB is a promising compound due to its unique properties and potential applications in the laboratory.
Applications De Recherche Scientifique
1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene has a wide range of applications in the scientific community. It is used in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in reaction kinetics studies, as it can be used to study the rate of chemical reactions. Additionally, 1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene is used in biochemical and physiological studies, as it can be used to study the effects of certain compounds on biological systems.
Mécanisme D'action
The mechanism of action of 1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene is still not fully understood. However, it is believed to act as an electron-withdrawing group, which can affect the reactivity of certain molecules. Additionally, its halogenated nature may also affect the reactivity of certain molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene are still not fully understood. However, studies have shown that it can act as an inhibitor of certain enzymes, such as cytochrome P450. Additionally, it has been shown to have antifungal activity, as well as the potential to act as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene in laboratory experiments is its availability and relative low cost. Additionally, it is relatively easy to synthesize, making it ideal for use in research applications. However, it is important to note that 1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene is a halogenated hydrocarbon, and therefore must be handled with caution, as it can be toxic if inhaled or ingested.
Orientations Futures
The potential applications of 1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene are still being explored. Some of the potential future directions include the use of 1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene in drug delivery systems, as well as its use as a catalyst for chemical reactions. Additionally, further research could be done to better understand its biochemical and physiological effects, as well as its potential uses in medical applications. Additionally, further research could be done to explore its potential applications in the fields of agriculture and environmental science.
Propriétés
IUPAC Name |
1,5-dichloro-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O2/c9-3-1-4(10)6(17-8(13,14)15)5(2-3)16-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPVRTHAQLFHAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)OC(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[4-Bromo-2-cyano-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410294.png)



